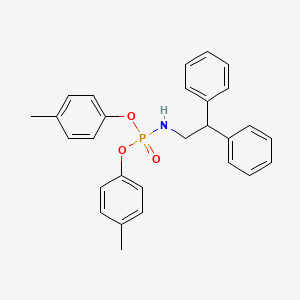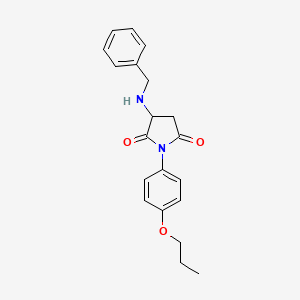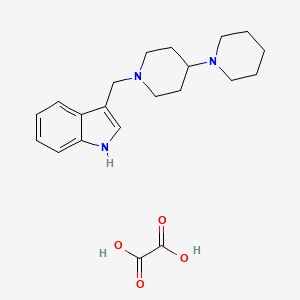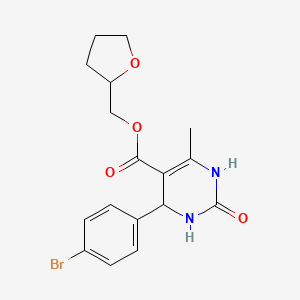
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BZT-1, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BZT-1 is a thiazolidinone derivative that has been found to exhibit high affinity for dopamine transporters, making it a promising candidate for the treatment of various neurological disorders.
科学的研究の応用
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit high affinity for dopamine transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. This compound has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one acts by selectively binding to dopamine transporters and inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the specific application. In the case of Parkinson's disease, this compound can help alleviate symptoms by increasing dopamine levels in the brain. In the case of drug addiction, this compound can help reduce drug cravings by blocking the reuptake of dopamine, which is a key component of the reward pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can have effects on mood, motivation, and reward. This compound has also been found to increase the release of norepinephrine and serotonin, two other neurotransmitters that play important roles in various physiological processes.
実験室実験の利点と制限
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been extensively studied for its potential applications in the field of neuroscience. However, there are also several limitations to using this compound in lab experiments. It has been found to have low selectivity for dopamine transporters, which can lead to off-target effects. Additionally, this compound has been found to have a relatively short half-life, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to develop more selective dopamine transporter inhibitors that can avoid off-target effects. Another direction is to investigate the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety. Additionally, research could be done to investigate the effects of this compound on other neurotransmitter systems and physiological processes.
合成法
The synthesis of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with ethyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-mercaptoacetic acid to form the final product. The synthesis of this compound has been reported in several research articles and has been found to be a relatively simple process.
特性
IUPAC Name |
(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-3-16-13(18)12(21-14(16)20)6-8-5-11(19-4-2)10(17)7-9(8)15/h5-7,17H,3-4H2,1-2H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEJROWTOQGAFL-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OCC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)O)OCC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine](/img/structure/B4993288.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4993299.png)

![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)

![8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)


![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B4993347.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4993352.png)
![(3S)-1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B4993355.png)

![2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4993384.png)
